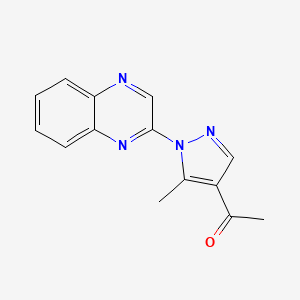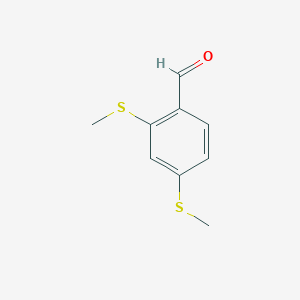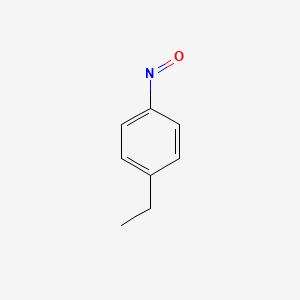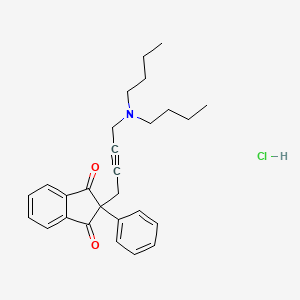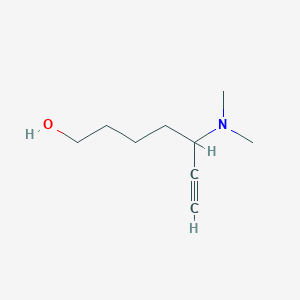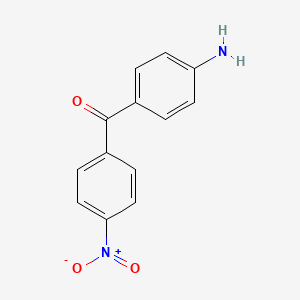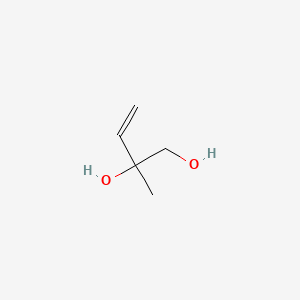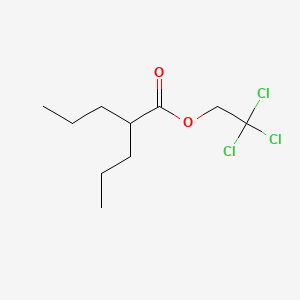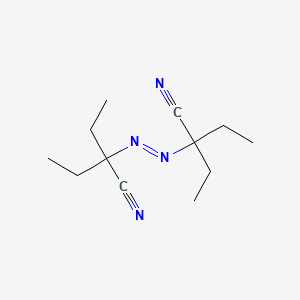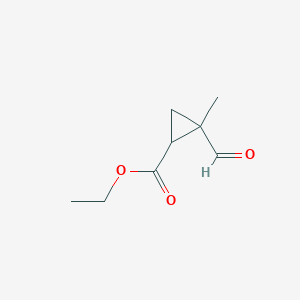
Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a cyclopropane derivative, characterized by the presence of a formyl group and an ethyl ester group on the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the acid-catalyzed reaction between acrolein and ethyl diazoacetate . This reaction typically requires controlled conditions, including specific temperatures and catalysts, to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or ester groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-formyl-2-methylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Comparison with Similar Compounds
Ethyl 2-formyl-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-formyl-1-cyclopropanecarboxylate: Similar in structure but lacks the methyl group on the cyclopropane ring.
Cyclopropanecarboxylic acid: A simpler compound with only a carboxyl group attached to the cyclopropane ring.
Cyclopropane-1,1-dicarboxylic acid: Contains two carboxyl groups on the cyclopropane ring, making it more reactive in certain conditions .
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives.
Properties
CAS No. |
20417-63-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 2-formyl-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-11-7(10)6-4-8(6,2)5-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
SPAASQXKWYFRPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


